Technical Guide: Physical and Biological Characteristics of Triclabendazole Sulfoxide-d3
Technical Guide: Physical and Biological Characteristics of Triclabendazole Sulfoxide-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclabendazole sulfoxide-d3 is the deuterium-labeled form of Triclabendazole sulfoxide, the main active metabolite of the anthelmintic drug Triclabendazole.[1][2] Triclabendazole is highly effective against the liver fluke species Fasciola hepatica and Fasciola gigantica.[3][4] Following administration, Triclabendazole is rapidly metabolized in the liver to Triclabendazole sulfoxide and further to Triclabendazole sulfone.[3][5] The sulfoxide metabolite is of significant interest due to its potent anti-parasitic effects and its role in drug interactions.[2][6] The incorporation of deuterium (d3) provides a stable isotope-labeled internal standard essential for quantitative bioanalytical studies, such as mass spectrometry, enabling precise pharmacokinetic and metabolic profiling.[2]
Core Physical and Chemical Properties
The physical and chemical characteristics of Triclabendazole sulfoxide-d3 are summarized below. Data for the unlabeled compound are provided for reference where specific data for the deuterated form is not available.
| Property | Value | Source(s) |
| Chemical Name | 6-chloro-5-(2,3-dichlorophenoxy)-2-(methyl-d3-sulfinyl)-1H-benzimidazole | [2] |
| Molecular Formula | C₁₄H₆D₃Cl₃N₂O₂S | [7][8][9] |
| Molecular Weight | 378.68 g/mol | [8][9] |
| Appearance | White to slightly brown crystalline powder | [10] |
| Melting Point | Approximately 189°C (with decomposition) for unlabeled form | [10] |
| Solubility | Soluble in DMSO (70 mg/mL), Ethanol; Insoluble in water. | [6][11] |
| CAS Number | 100648-13-3 (Unlabeled) | [7][12] |
Metabolic Pathway and Mechanism of Action
Triclabendazole undergoes extensive first-pass metabolism in the liver. The primary pathway involves the oxidation of the methylthio group to form the active sulfoxide metabolite, a reaction primarily catalyzed by Cytochrome P450 enzymes (CYP1A2) and Flavin-containing monooxygenases (FMO).[1][5] This metabolite is further oxidized to the sulfone form. Triclabendazole sulfoxide exerts its anthelmintic effect by inhibiting tubulin polymerization within the parasite's cells, disrupting vital cellular processes.[3] Additionally, both Triclabendazole sulfoxide and sulfone have been identified as potent inhibitors of the ATP-binding cassette (ABC) transporter ABCG2/BCRP, which can lead to significant drug-drug interactions.[13][14][15]
Caption: Metabolic activation of Triclabendazole and inhibition of the ABCG2/BCRP transporter.
Experimental Protocols
Determination of Triclabendazole Sulfoxide in Plasma by LC-MS/MS
This protocol provides a robust method for the quantification of Triclabendazole sulfoxide in biological matrices, essential for pharmacokinetic studies. Triclabendazole sulfoxide-d3 serves as the ideal internal standard.
4.1.1 Materials and Reagents
-
Triclabendazole Sulfoxide standard[10]
-
Triclabendazole Sulfoxide-d3 (Internal Standard)
-
Acetonitrile (HPLC grade)[16]
-
Formic acid (Analytical grade)[16]
-
Ultrapure water
-
Blank plasma (e.g., ovine, bovine)[16]
4.1.2 Chromatographic Conditions [16]
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: AB Sciex API 4000 triple quadrupole or equivalent
-
Column: Gemini NX-C18 (50 x 2.0 mm, 3 µm) or similar C18 column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.6 mL/min
-
Gradient: 35% B (0-1 min), 55% B (1-2.5 min), 35% B (2.5-4 min)
-
Column Temperature: 30°C
4.1.3 Mass Spectrometry Conditions [16]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Triclabendazole Sulfoxide: m/z 376.97 → 360.10
-
Triclabendazole Sulfoxide-d3: m/z 380.0 → 363.1 (projected)
-
4.1.4 Sample Preparation (Protein Precipitation) [16]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Triclabendazole sulfoxide-d3).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
4.1.5 Workflow Diagram
Caption: Workflow for the quantification of Triclabendazole Sulfoxide in plasma via LC-MS/MS.
References
- 1. Assessment of the main metabolism pathways for the flukicidal compound triclabendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Triclabendazole? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Triclabendazole sulfoxide | BCRP | Parasite | TargetMol [targetmol.com]
- 7. Triclabendazole sulfoxide-d3 | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]
- 8. Triclabendazole Sulfoxide D3 [artis-standards.com]
- 9. Triclabendazole Sulfoxide D3 [artis-isotopes.com]
- 10. 100648-13-3・Triclabendazole Sulfoxide Standard・205-17401[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. The anthelmintic triclabendazole and its metabolites inhibit the membrane transporter ABCG2/BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Anthelmintic Triclabendazole and Its Metabolites Inhibit the Membrane Transporter ABCG2/BCRP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. akjournals.com [akjournals.com]
